molecular formula C16H14N2O B6617338 N-[4-(cyanomethyl)phenyl]-2-methylbenzamide CAS No. 524051-79-4

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide

Cat. No.: B6617338
CAS No.: 524051-79-4
M. Wt: 250.29 g/mol
InChI Key: BQDGEUZXWNBUSI-UHFFFAOYSA-N
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Description

N-[4-(Cyanomethyl)phenyl]-2-methylbenzamide is a benzamide derivative featuring a 2-methyl group on the benzoyl moiety and a 4-(cyanomethyl)phenyl substituent attached to the amide nitrogen. The cyanomethyl group (-CH2CN) introduces both polar and electron-withdrawing characteristics, which can influence solubility, reactivity, and biological interactions. This compound is of interest in medicinal chemistry due to the versatility of benzamide scaffolds in drug design, particularly in targeting enzymes or receptors such as vasopressin receptors (V2R) .

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-4-2-3-5-15(12)16(19)18-14-8-6-13(7-9-14)10-11-17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDGEUZXWNBUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354658
Record name ST085143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524051-79-4
Record name ST085143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-methylbenzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyanomethyl group and the phenyl ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Fluorine Substitution at the 2-Position
  • N-[4-(Cyanomethyl)phenyl]-2-fluorobenzamide (CAS: 524051-87-4) replaces the 2-methyl group with fluorine. Impact: Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to the methyl group. The compound’s LCMS data (m/z 512.3) and purity (95%) suggest robust synthetic reproducibility . Applications: Fluorinated analogs are often explored for improved pharmacokinetics in drug candidates.
Hydrazine and Thioxoimidazolidinone Derivatives
  • N-[4-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide (CAS: 315671-80-8) substitutes the cyanomethyl group with a hydrazinecarboxyl moiety. Properties: Molecular weight 269.30 (vs. ~283 for the cyanomethyl analog), with predicted density 1.208 g/cm³.
  • N-((4-((4-Oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methylbenzamide (): Structural Features: Incorporates a thioxoimidazolidinone ring, introducing sulfur-based hydrogen bonding. Physical Data: Melting point 220–222 °C, distinct ¹H NMR signals (e.g., NH peaks at 12.58, 11.68 ppm) compared to simpler benzamides .
Halogenated and Methoxy Derivatives
  • N-(2-Chloro-4-cyanophenyl)benzamide (CAS: 1402938-79-7): Features chloro and cyano groups. Molecular weight 256.69 .
  • 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide : Methoxy groups enhance solubility and modulate steric effects, as seen in its predicted boiling point (495.6°C) .

Pharmacologically Active Analogs

Mozavaptan (V2R Antagonist)
  • Structure: Contains a 2-methylbenzamide linked to a tetrahydrobenzazepine moiety. Bioactivity: Blocks V2R, promoting aquaresis in heart failure and polycystic kidney disease (PKD). The benzamide core is critical for receptor binding, while the tetrahydrobenzazepine contributes to selectivity .
Triazinoindole Derivatives
  • N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23 in ): Features: A triazinoindole-thioacetamide hybrid. LCMS data (m/z 512.1) and purity (95%) highlight its stability. The cyanomethyl group here may enhance cellular permeability compared to bulkier substituents .
Melting Points and Solubility
Compound Melting Point (°C) Key Substituents
N-[4-(Cyanomethyl)phenyl]-2-methylbenzamide Not reported -CH2CN, -CH3
2-Methylbenzamide analog () 220–222 Thioxoimidazolidinone
2-Chlorobenzamide analog () 216–218 -Cl
2-Methoxybenzamide analog () 198–200 -OCH3
  • Trends : Electron-withdrawing groups (e.g., -Cl) slightly increase melting points compared to electron-donating groups (e.g., -OCH3) .

Biological Activity

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide is a compound that has garnered attention in biochemical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyanomethyl group attached to a phenyl ring and a methyl-substituted benzamide moiety. This unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyanomethyl group enhances its binding affinity, allowing it to modulate the activity of molecular targets involved in various biological pathways. Detailed studies are necessary to elucidate the specific interactions and pathways involved in its mechanism of action.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the activity of kinesin spindle protein (KSP), which is crucial for cancer cell division. Inhibition of KSP can lead to cell cycle arrest, making these compounds potential candidates for cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in cancer progression. For example, it may act as a competitive inhibitor for enzymes such as dihydrofolate reductase, which is essential for DNA synthesis and repair .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits KSP leading to cell cycle arrest
Enzyme InhibitionCompetitive inhibition of dihydrofolate reductase
Interaction with ReceptorsModulates receptor activity affecting signal transduction

Case Study: Antitumor Efficacy

A study conducted on various derivatives of this compound demonstrated their efficacy in inhibiting tumor growth in vitro. The compounds were tested against several cancer cell lines, showing IC50 values in the micromolar range. The most potent derivative exhibited an IC50 value of 5 µM against MDA-MB-231 breast cancer cells, indicating strong antitumor activity .

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